molecular formula C16H16FNO3S B334286 methyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate

methyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate

Cat. No.: B334286
M. Wt: 321.4 g/mol
InChI Key: HWTZWOQJVQJVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 4-fluorobenzoyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then subjected to cyclization with a thiophene derivative under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

methyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

methyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H16FNO3S

Molecular Weight

321.4 g/mol

IUPAC Name

methyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C16H16FNO3S/c1-4-12-9(2)22-15(13(12)16(20)21-3)18-14(19)10-5-7-11(17)8-6-10/h5-8H,4H2,1-3H3,(H,18,19)

InChI Key

HWTZWOQJVQJVKN-UHFFFAOYSA-N

SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)F)C

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)F)C

Origin of Product

United States

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